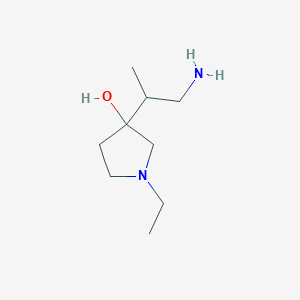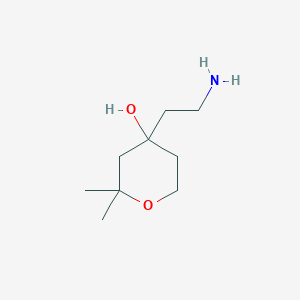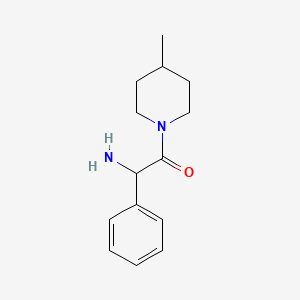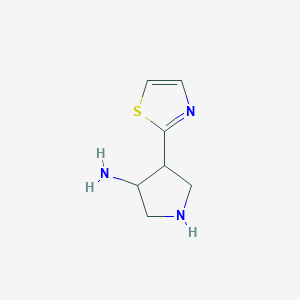
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is a chemical compound that belongs to the class of amino alcohols It features a pyrrolidine ring substituted with an ethyl group and an aminopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 1-ethylpyrrolidin-3-one with 1-aminopropan-2-ol under reductive amination conditions. The reaction typically employs a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalytic hydrogenation and high-pressure reactors are often utilized to scale up the synthesis while maintaining product purity and consistency.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to convert ketones or aldehydes back to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, secondary alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the development of new chemical entities.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders.
Industry: It is utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating neurotransmitter release and signal transduction pathways. Its effects on cellular processes are mediated through binding to enzymes or receptors, leading to changes in cellular function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Aminopropan-2-ol: A simpler amino alcohol with similar functional groups but lacking the pyrrolidine ring.
2-Fluoroamphetamine: A synthetic compound with stimulant properties, structurally related due to the presence of an aminopropyl group.
Pyrrolopyrazine derivatives: Compounds containing a pyrrolidine ring with various substitutions, exhibiting diverse biological activities.
Uniqueness
3-(1-Aminopropan-2-yl)-1-ethylpyrrolidin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both an ethyl group and an aminopropyl group on the pyrrolidine ring differentiates it from other similar compounds, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Propriétés
Formule moléculaire |
C9H20N2O |
|---|---|
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
3-(1-aminopropan-2-yl)-1-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C9H20N2O/c1-3-11-5-4-9(12,7-11)8(2)6-10/h8,12H,3-7,10H2,1-2H3 |
Clé InChI |
HCJUTFPPFSEFRK-UHFFFAOYSA-N |
SMILES canonique |
CCN1CCC(C1)(C(C)CN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-Methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinoline-1-thiol](/img/structure/B13169985.png)

![1-[(5-Ethyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13169991.png)



![6-(Propan-2-yl)spiro[2.5]octan-1-amine](/img/structure/B13170023.png)

![Methyl 2-[2-(2-fluorophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B13170029.png)
![(4S)-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5-fluoropentanoic acid](/img/structure/B13170034.png)



